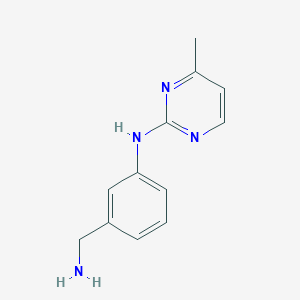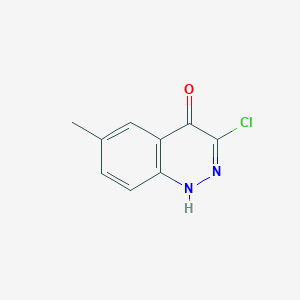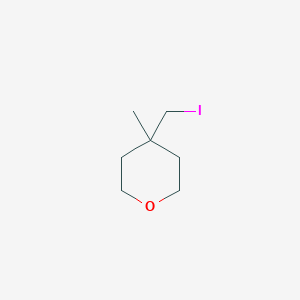
4-(Iodomethyl)-4-methyltetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Iodomethyl)-4-methyltetrahydro-2H-pyran is an organic compound that belongs to the class of organoiodine compounds It is characterized by the presence of an iodine atom attached to a methyl group, which is further connected to a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethyl)-4-methyltetrahydro-2H-pyran typically involves the iodination of a suitable precursor. One common method is the reaction of 4-methyltetrahydro-2H-pyran with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Iodomethyl)-4-methyltetrahydro-2H-pyran can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted tetrahydropyran derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the iodine atom can yield the corresponding hydrocarbon derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. These reactions are typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: Products include hydroxymethyl, cyanomethyl, and aminomethyl tetrahydropyran derivatives.
Oxidation Reactions: Products include 4-methyl-4-hydroxytetrahydro-2H-pyran and 4-methyl-4-oxotetrahydro-2H-pyran.
Reduction Reactions: The major product is 4-methyl-4-methyltetrahydro-2H-pyran.
Aplicaciones Científicas De Investigación
4-(Iodomethyl)-4-methyltetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Iodomethyl)-4-methyltetrahydro-2H-pyran involves its ability to participate in various chemical reactions due to the presence of the iodine atom. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the compound’s structure allows it to interact with different molecular targets, potentially leading to biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Iodomethyl)tetrahydro-2H-pyran: Similar in structure but lacks the methyl group.
4-(Bromomethyl)-4-methyltetrahydro-2H-pyran: Similar but with a bromine atom instead of iodine.
4-(Chloromethyl)-4-methyltetrahydro-2H-pyran: Similar but with a chlorine atom instead of iodine.
Uniqueness
4-(Iodomethyl)-4-methyltetrahydro-2H-pyran is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The larger atomic radius and lower electronegativity of iodine make it a better leaving group, enhancing the compound’s reactivity in substitution reactions.
Propiedades
Fórmula molecular |
C7H13IO |
|---|---|
Peso molecular |
240.08 g/mol |
Nombre IUPAC |
4-(iodomethyl)-4-methyloxane |
InChI |
InChI=1S/C7H13IO/c1-7(6-8)2-4-9-5-3-7/h2-6H2,1H3 |
Clave InChI |
PRYDMUGIXLJLMN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCOCC1)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



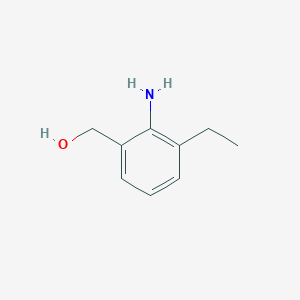
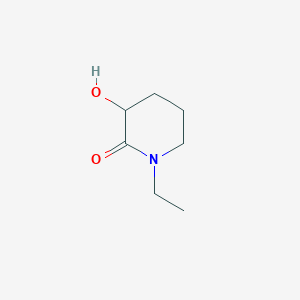
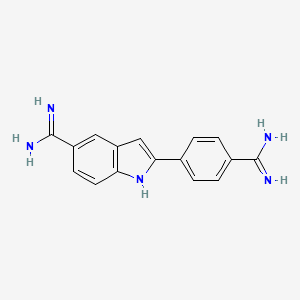
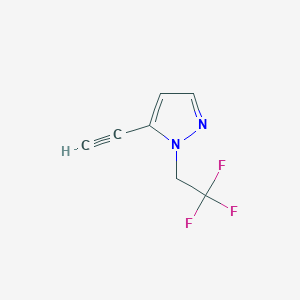


![(7-Dodecyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13115739.png)
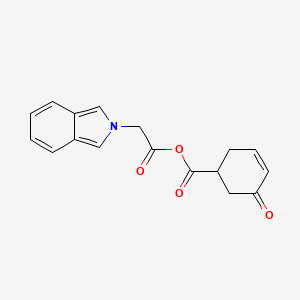
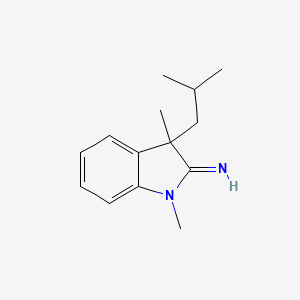
![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B13115755.png)

